5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17535518
InChI: InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3
SMILES:
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17535518

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
IUPAC Name 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one
Standard InChI InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3
Standard InChI Key UZALITPVMQSEQO-UHFFFAOYSA-N
Canonical SMILES CCOCN1C=C(C=C(C1=O)Br)N

Introduction

Structural and Molecular Properties

Chemical Identity

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a bicyclic compound featuring a dihydropyridinone core. Its IUPAC name, 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one, reflects the presence of functional groups critical to its reactivity:

  • Bromine at the 3-position, enabling electrophilic substitution.

  • Ethoxymethyl (-CH₂OCH₂CH₃) at the 1-position, enhancing solubility in organic solvents.

  • Amino group (-NH₂) at the 5-position, facilitating hydrogen bonding and bioactivity.

The compound’s canonical SMILES string (CCOCN1C=C(C=C(C1=O)Br)N) and InChIKey (UZALITPVMQSEQO-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁BrN₂O₂
Molecular Weight247.09 g/mol
IUPAC Name5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one
CAS NumberNot publicly disclosed
PubChem CID80501982

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves multi-step reactions under controlled conditions. While specific protocols remain proprietary, general methodologies for dihydropyridines include:

  • Cyclocondensation: Reaction of β-keto esters with ammonia or amines to form the dihydropyridine ring .

  • Functionalization: Bromination at the 3-position using N-bromosuccinimide (NBS) and introduction of the ethoxymethyl group via alkylation.

  • Purification: Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR.

Reaction Monitoring

Critical steps are monitored via:

  • Thin-Layer Chromatography (TLC): To track reaction progress and intermediate formation.

  • NMR Spectroscopy: To confirm substituent positions and assess purity. For instance, the bromine atom’s deshielding effect is observed at δ 4.2–4.5 ppm in ¹H NMR.

Table 2: Key Synthetic Parameters

ParameterCondition
Temperature0–5°C (bromination step)
SolventDichloromethane or THF
CatalystsLewis acids (e.g., AlCl₃)
Yield60–75% (optimized protocols)

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
C₈H₁₀BrN₂O₂ + KNH₂ → C₈H₁₀N₃O₂ + KBr\text{C₈H₁₀BrN₂O₂ + KNH₂ → C₈H₁₀N₃O₂ + KBr}
This reactivity is exploited to synthesize derivatives for structure-activity relationship (SAR) studies.

Oxidation and Reduction

  • Oxidation: The dihydropyridine ring oxidizes to pyridine under strong oxidizing agents (e.g., MnO₂), altering electronic properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the ring, potentially modulating bioactivity.

Comparison with Analogous Dihydropyridines

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivity
NifedipineNO₂, CH₃Antihypertensive
AmlodipineCl, CH₂OCH₂CH₂NH₂Calcium channel blocker
Target CompoundBr, CH₂OCH₂CH₃Under investigation

The ethoxymethyl group in 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one may enhance blood-brain barrier permeability compared to nifedipine .

Future Research Directions

  • Pharmacokinetics: Assess bioavailability and metabolic stability.

  • Target Identification: Screen against GPCRs, ion channels, and kinases.

  • Toxicology: Evaluate acute and chronic toxicity in preclinical models.

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